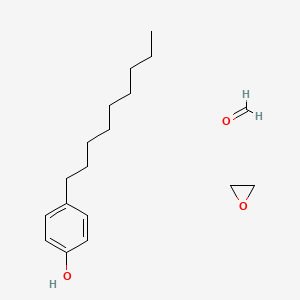

Formaldehyde;4-nonylphenol;oxirane

Description

Contextualization of Alkylphenol-Formaldehyde-Oxirane Polymeric Systems in Contemporary Chemical Science

Alkylphenol-formaldehyde-oxirane polymeric systems represent a significant class of materials in contemporary chemical science. These polymers are a result of the condensation of an alkylphenol, such as 4-nonylphenol (B119669), with formaldehyde (B43269), followed by a reaction with an alkylene oxide like oxirane (ethylene oxide). google.com The resulting structures are complex surfactants with a wide array of applications stemming from their unique molecular architecture.

The versatility of these polymers lies in the ability to tailor their properties by modifying the starting materials and reaction conditions. For instance, the length of the alkyl chain on the phenol (B47542), the ratio of formaldehyde to phenol, and the degree of ethoxylation (reaction with oxirane) can all be adjusted to control the polymer's molecular weight, solubility, and surface-active properties. google.com This adaptability makes them valuable in various industrial processes requiring emulsification, dispersion, and wetting. sancolo.com

Historical Development and Evolution of Research on Nonylphenol-Formaldehyde Condensates and their Ethoxylated Derivatives

The foundation for these polymeric systems lies in the well-established chemistry of phenol-formaldehyde resins. Research into nonylphenol-formaldehyde condensates is a specific subset of this broader field. Nonylphenol, an alkylphenol, was first produced in 1940. researchgate.net The subsequent reaction of these condensates with ethylene (B1197577) oxide (oxirane) to create ethoxylated derivatives marked a significant evolution in their application, particularly as non-ionic surfactants. wikipedia.org

Early research focused on the synthesis and characterization of these polymers, exploring both acid and base-catalyzed condensation reactions to produce the initial nonylphenol-formaldehyde resin. google.com Subsequent work centered on the ethoxylation process, which enhances the hydrophilic nature of the polymer, thereby modifying its solubility and surfactant properties. Patents from the mid-20th century describe the use of ethoxylated derivatives of phenolic resins for various applications, indicating a long history of industrial interest in these compounds. google.com Over time, research has led to the development of high-molecular-weight, branched structures with a greater number of phenolic units, further expanding their utility. google.com

Definition and Delimitation of the Research Scope: Formaldehyde;4-nonylphenol;oxirane Polymeric Architectures

This article focuses exclusively on the polymeric architectures resulting from the chemical reaction of formaldehyde, 4-nonylphenol, and oxirane. The fundamental structure consists of a backbone formed by the condensation of 4-nonylphenol and formaldehyde, which is then modified by the addition of oxirane (ethylene oxide) units. The general chemical formula for a related polymer is (C24H42O.C15H24O.C2H4O.CH2O)x. epa.gov

The scope of this research is confined to the synthesis, chemical structure, and inherent properties of these polymers. The term "polymeric architectures" encompasses the variations in molecular weight, degree of branching, and the extent of ethoxylation. These structural variations directly influence the physicochemical properties of the final polymer, such as its solubility in different media and its effectiveness as a surface-active agent. The research will not extend to the commercial applications, safety profiles, or environmental impact of these compounds.

| Property | Value | Source |

| Molecular Formula | C18H30O3 | PubChem nih.gov |

| Molecular Weight | 294.4 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 294.21949481 Da | PubChem nih.gov |

| Component Compound | CAS Number |

| Formaldehyde | 50-00-0 |

| 4-Nonylphenol | 84852-15-3 |

| Oxirane (Ethylene Oxide) | 75-21-8 |

Detailed Research Findings

The synthesis of this compound polymers is a multi-step process. Initially, a nonylphenol-formaldehyde resin is created through the condensation of 4-nonylphenol and formaldehyde. This reaction can be catalyzed by either an acid or a base, influencing the final structure of the resin. google.com For instance, base-catalyzed condensation can lead to higher molecular weight, branched resins. google.com

Following the formation of the resin, an alkoxylation step is performed using oxirane (ethylene oxide). google.com This process, often carried out using standard bulk methods, involves reacting the phenolic resin with a specific molar ratio of ethylene oxide. google.com The degree of ethoxylation is a critical parameter that dictates the hydrophilic-lipophilic balance (HLB) of the resulting polymer, and consequently, its surfactant properties. The amount of ethylene oxide added can range from 1 to 40 moles per mole of the phenolic resin. google.com

The resulting alkylphenol formaldehyde resin ethoxylates are typically light yellow or yellow liquids that may become waxy solids upon cooling. sancolo.com They are noted for their solubility in water and various organic solvents. sancolo.com Spectroscopic methods such as IR and 1H-NMR are commonly employed to characterize the structure of these polymers. researchgate.net

| Parameter | Description |

| Catalyst | Can be acid or base, affecting the resin's structure. google.com |

| Reactants | 4-nonylphenol, formaldehyde, and oxirane (ethylene oxide). google.com |

| Synthesis Steps | 1. Condensation of 4-nonylphenol and formaldehyde. 2. Alkoxylation with oxirane. google.com |

| Key Properties | Good emulsification, dispersion, and moisturizing capabilities. sancolo.com |

Structure

3D Structure of Parent

Properties

CAS No. |

30846-35-6 |

|---|---|

Molecular Formula |

C18H30O3 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

formaldehyde;4-nonylphenol;oxirane |

InChI |

InChI=1S/C15H24O.C2H4O.CH2O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;1-2-3-1;1-2/h10-13,16H,2-9H2,1H3;1-2H2;1H2 |

InChI Key |

XDEDAMYMUCXNQI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1=CC=C(C=C1)O.C=O.C1CO1 |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)O.C=O.C1CO1 |

Other CAS No. |

30846-35-6 |

Pictograms |

Irritant |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis for Polymeric Architecture Determination

Spectroscopic methods are fundamental in determining the intricate architecture of nonylphenol ethoxylates. These techniques provide insights into the functional groups present, the detailed structural arrangement, and the distribution of oligomers.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the key functional groups within the NPEO structure. The presence of a phenolic group linked to a carbon chain is a defining characteristic of alkylphenols like nonylphenol. researchgate.net FT-IR analysis can confirm the substitution pattern on the aromatic ring, distinguishing between ortho- and para-isomers. oup.com

Key characteristic absorption bands in the IR spectrum of nonylphenol and its ethoxylates include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group of the phenol (B47542). austinpublishinggroup.com

C-H stretching (aliphatic): Strong absorptions around 2850-2960 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the nonyl chain. austinpublishinggroup.com

C-H stretching (aromatic): Weaker bands typically appearing above 3000 cm⁻¹.

C=C stretching (aromatic): Characteristic peaks in the 1500-1600 cm⁻¹ region.

C-O stretching (ether): A strong, prominent band around 1100 cm⁻¹ due to the C-O-C linkages in the ethoxylate chain.

Aromatic substitution patterns: The fingerprint region (below 1000 cm⁻¹) provides information on the substitution pattern of the benzene (B151609) ring. oup.com

FT-IR spectroscopy is also valuable for monitoring the ethoxylation reaction in real-time. By tracking the appearance and growth of the characteristic ether band and the diminishing intensity of the phenolic O-H band, the progress of the reaction can be effectively monitored.

A study on the inclusion complexes of nonylphenol (NP) and nonylphenol 9 mole ethoxylate (NP9EO) with beta-cyclodextrin (B164692) utilized FT-IR to investigate the interactions. The data indicated that the alkyl chains of NP and NP9EO form van der Waals interactions within the cyclodextrin (B1172386) cavity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Detailed Structural Confirmation, Isomeric Analysis, and Degree of Ethoxylation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H-NMR) and carbon-13 (¹³C-NMR), provides unparalleled detail for structural confirmation and analysis of NPEOs.

¹H-NMR Spectroscopy:

Aromatic protons: Signals typically appear in the range of 6.5-7.5 ppm. austinpublishinggroup.com

Ethoxy chain protons (-OCH₂CH₂O-): A prominent, repeating signal is observed around 3.6 ppm. researchgate.net

Terminal methylene (B1212753) protons (-CH₂OH): These protons, if present at the end of the ethoxylate chain, will have a distinct chemical shift.

Nonyl group protons: A complex series of signals in the upfield region (typically 0.5-1.5 ppm) corresponding to the various methyl and methylene groups of the branched nonyl chain. researchgate.net

The average number of ethoxy groups can be calculated from the ¹H-NMR spectrum by comparing the integration of the ethoxy proton signals to the integration of the aromatic proton signals. researchgate.net For instance, a study on the biodegradation of NPEO used the ratio of the integration of the ethoxy and aromatic peaks to estimate the average number of ethoxy groups remaining after incubation. researchgate.net

¹³C-NMR Spectroscopy:

¹³C-NMR provides complementary information, offering a detailed map of the carbon skeleton. It is particularly useful for isomeric analysis, as the chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. Different isomers of the nonyl group will give rise to a complex pattern of signals in the aliphatic region of the ¹³C-NMR spectrum.

A study on polymerizable surfactants based on a nonylphenol ethoxylate backbone utilized both ¹H and ¹³C-NMR to characterize the chemical structure of the synthesized surfmers. researchgate.net

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification, Oligomer Distribution, and Degradation Product Profiling

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is a highly sensitive technique for identifying the individual components of complex NPEO mixtures, determining the distribution of oligomers, and profiling degradation products.

Component Identification and Oligomer Distribution:

MS analysis can provide the molecular weight of each oligomer in an NPEO sample. Different ionization techniques can be employed. Electrospray ionization (ESI) is particularly well-suited for analyzing polar molecules like NPEOs. In positive ESI mode, NPEOs can form adducts with ions such as [M+NH₄]⁺, [M+Na]⁺, and [M+H]⁺. thermofisher.com The [M+NH₄]⁺ adducts are often preferred for MS/MS analysis as they fragment more readily, providing valuable structural information. thermofisher.comacs.org

A study on the metabolites of nonylphenol ethoxylates used GC-MS to identify fragment ions, which helped in inferring the possible structures of the nonyl groups. nih.gov Another study used liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) to detect NPEO oligomers as [M+NH₄]⁺ ions. nih.gov

Degradation Product Profiling:

GC-MS is a powerful tool for identifying and quantifying the degradation products of NPEOs, such as shorter-chain NPEOs and nonylphenol (NP). researchgate.netmdpi.com The degradation of NPEOs often involves the shortening of the ethoxylate chain, leading to the formation of more persistent and toxic metabolites. eag.commdpi.com

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) has been shown to be particularly effective for the isomer-specific analysis of nonylphenol, a key degradation product. tandfonline.com This advanced technique provides enhanced separation of the numerous NP isomers that can exist in environmental and food samples. tandfonline.com

| Technique | Application | Key Findings/Data |

| GC-MS | Identification of nonylphenol isomers and degradation products. | Can resolve numerous isomers of nonylphenol. tandfonline.com Used to identify fragment ions to infer nonyl group structures. nih.gov |

| LC-ESI-MS | Determination of NPEO oligomer distribution. | Detects oligomers as [M+NH₄]⁺ ions. nih.gov Can be used for quantitative analysis of NPEOs. eag.com |

| GCxGC-TOF-MS | Isomer-specific analysis of nonylphenol. | Provides superior separation of NP isomers compared to conventional GC-MS. tandfonline.com |

Chromatographic Separations for Comprehensive Polymer Analysis

Chromatographic techniques are essential for separating the complex mixture of oligomers and isomers present in commercial NPEO products and their environmental degradation samples.

High-Performance Liquid Chromatography (HPLC) and Mixed-Mode HPLC for Separating Oligomers and Transformation Products

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of NPEOs. It allows for the separation of individual oligomers based on their degree of ethoxylation. eag.comthermofisher.com Normal-phase HPLC is particularly well-suited for separating isomers of nonylphenol. mtc-usa.com

Different HPLC methods have been developed for NPEO analysis:

Reversed-phase HPLC: Using a C8 or C18 column, this method can separate NPEOs, often with a water/acetonitrile or water/methanol mobile phase. oup.comnih.gov

Normal-phase HPLC: This is effective for separating isomers of nonylphenol. mtc-usa.com

HPLC with Fluorescence Detection (HPLC-FL): This method provides high sensitivity for the detection of nonylphenol and its short-chain ethoxylates. oup.comnih.gov

HPLC coupled with Mass Spectrometry (LC-MS): This powerful combination provides both separation and definitive identification of NPEOs and their degradation products. eag.comacs.org

Mixed-Mode HPLC:

Mixed-mode HPLC offers enhanced selectivity by utilizing columns with multiple retention mechanisms, such as reversed-phase and ion-exchange or hydrophilic interaction liquid chromatography (HILIC). thermofisher.com This allows for the separation of compounds with a wide range of polarities in a single run. A mixed-mode HPLC method employing a column with both size-exclusion and reversed-phase characteristics has been successfully used for the comprehensive analysis of nonylphenol and nonylphenol ethoxylates. nih.govresearchgate.net

| HPLC Mode | Stationary Phase Example | Mobile Phase Example | Application |

| Reversed-Phase | Eclipse XDB-C8 oup.com | Acetonitrile/Water oup.com | Separation of NP and short-chain NPEOs. oup.com |

| Normal-Phase | Silica-C™ mtc-usa.com | Ethyl Acetate/Hexane mtc-usa.com | Separation of nonylphenol isomers. mtc-usa.com |

| Mixed-Mode | Polymeric phase with size-exclusion and reversed-phase properties researchgate.net | Methanol/Water gradient nih.gov | Simultaneous analysis of NP and a wide range of NPEOs. nih.govresearchgate.net |

Gel Permeation Chromatography (GPC) for the Determination of Molecular Weight Distribution and Polydispersity

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a technique used to determine the molecular weight distribution and polydispersity of polymers like NPEOs. In GPC, molecules are separated based on their size in solution. Larger molecules elute first, followed by smaller molecules that can penetrate the pores of the stationary phase.

By calibrating the GPC system with standards of known molecular weight, the average molecular weight (Mn and Mw) and the polydispersity index (PDI = Mw/Mn) of an NPEO sample can be determined. The PDI provides a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse sample. Commercial NPEOs are typically polydisperse, consisting of a range of oligomers with varying ethoxylate chain lengths.

While direct search results specifically detailing GPC for "Formaldehyde;4-nonylphenol (B119669);oxirane" are limited, the principle of GPC is a standard and applicable method for characterizing the molecular weight distribution of ethoxylated polymers. The combination of GPC with other techniques like HPLC and MS provides a complete picture of the polymeric nature of nonylphenol ethoxylates.

Advanced Characterization for Structural and Topographical Insights

Advanced characterization techniques offer a window into the molecular and macromolecular structure of formaldehyde (B43269);4-nonylphenol;oxirane polymers. These methods are crucial for elucidating the complex interplay between the monomer units and the resulting polymer architecture.

While specific studies on the conformational analysis of "Formaldehyde;4-nonylphenol;oxirane" are not extensively detailed in the public domain, the principles of polymer chemistry allow for well-founded inferences. The rotational freedom around the ether linkages introduced by the oxirane units minimizes the steric hindrance that is characteristic of more rigid aromatic polymer backbones. researchgate.net This increased flexibility can lead to a lower glass transition temperature compared to unmodified phenol-formaldehyde resins. The presence of the bulky nonylphenol group, however, can introduce steric constraints that modulate this flexibility.

In polymers of this nature, the terminal groups of the polymer chains can provide significant information. researchgate.netsci-hub.box For instance, the ratio of integrated signals from the protons of the repeating monomer units to the protons of the end-groups in a ¹H-NMR spectrum can be used to determine the number-average molecular weight (Mn) of linear or lightly branched polymers. magritek.com For more complex structures, ¹³C-NMR can provide detailed information about the different types of carbon environments, including the methylene bridges and ether linkages that form the branched and cross-linked network. researchgate.netrsc.orgcapes.gov.br

The reaction between phenol, formaldehyde, and oxirane can lead to a variety of structural motifs, including linear chains, branched structures, and cross-linked networks. The degree of branching is influenced by the molar ratio of the reactants and the reaction conditions. vot.plgoogle.com In the case of oxyalkylated phenol-formaldehyde resins, the extent of reaction with alkylene oxides like oxirane can be controlled to achieve a desired molecular weight and degree of branching. google.comgoogle.com The quantification of branching in these complex thermosetting resins is challenging but can be approached through a combination of spectroscopic techniques and rheological studies. researchgate.net

Table 1: Spectroscopic and Analytical Techniques for Polymer Characterization

| Technique | Information Obtained | Relevance to this compound Polymer |

| ¹H-NMR Spectroscopy | Determination of the degree of polymerization (for linear polymers), identification of end-groups. magritek.com | Can be used to estimate the average chain length and identify the terminal functional groups of the polymer chains. researchgate.net |

| ¹³C-NMR Spectroscopy | Identification of different carbon environments, such as methylene bridges, ether linkages, and substituted aromatic carbons. researchgate.netrsc.org | Provides detailed insight into the polymer backbone structure, including the extent of reaction and the formation of cross-links. capes.gov.br |

| FTIR Spectroscopy | Identification of functional groups present in the polymer structure. vot.pl | Confirms the incorporation of phenolic, ether, and aliphatic functionalities into the polymer. |

Thermal analysis techniques are indispensable for characterizing the thermal stability and curing behavior of thermosetting polymers like those derived from formaldehyde, 4-nonylphenol, and oxirane. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods employed for these investigations. researchgate.net

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net This analysis provides critical information about the thermal stability and decomposition profile of the polymer. For phenol-formaldehyde type resins, TGA curves typically show an initial weight loss at lower temperatures due to the evaporation of residual solvents or moisture, followed by major degradation steps at higher temperatures corresponding to the cleavage of methylene bridges and the decomposition of the aromatic backbone. dtic.milkpi.uaresearchgate.net The temperature at which significant weight loss occurs is an indicator of the polymer's thermal stability. The amount of residue remaining at the end of the analysis (char yield) is a measure of the material's flame retardancy. romanacerc-korosec.si

Table 2: TGA Data for a Standard Phenol-Formaldehyde Resin

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 50-200 | Variable | Loss of entrapped solvent/moisture. kpi.ua |

| >300 | Significant | Decomposition of the polymer network, rupture of methylene bridges. dtic.mil |

Note: This data is for a standard phenol-formaldehyde resin and serves as a representative example. The specific thermal decomposition profile of a this compound polymer may vary.

Differential Scanning Calorimetry (DSC)

DSC is used to study the heat flow associated with transitions in a material as a function of temperature. For thermosetting resins, DSC is particularly valuable for investigating the curing (cross-linking) process. The curing of phenol-formaldehyde resins is an exothermic process, which is observed as a peak in the DSC thermogram. sci-hub.box The temperature at which this exotherm begins (onset temperature) and the peak temperature provide information about the curing temperature range. The total heat evolved during the curing reaction (enthalpy of curing, ΔH) is proportional to the extent of reaction and can be used to study the curing kinetics. researchgate.net

Studies on the curing of phenol-formaldehyde resins have shown that the process can be complex, sometimes exhibiting multiple exothermic peaks corresponding to different stages of the reaction, such as the formation of hydroxymethylphenols and subsequent condensation reactions. sci-hub.box The curing behavior can be influenced by various factors, including the presence of catalysts or other modifiers. The addition of wood, for example, has been shown to decrease the activation energy and enthalpy of the curing reaction of a phenol-formaldehyde-tannin adhesive. researchgate.net

Table 3: DSC Curing Data for a Phenol-Formaldehyde (PF) Resin

| Parameter | Value | Significance |

| Onset of Curing Exotherm | ~100-120 °C | Indicates the temperature at which the cross-linking reaction begins. sci-hub.box |

| Peak Curing Temperature | ~130-150 °C | Temperature of the maximum rate of curing. sci-hub.box |

| Enthalpy of Curing (ΔH) | Varies | Proportional to the total number of bonds formed during curing. |

Note: This data is for a representative phenol-formaldehyde resin. The specific curing parameters for a this compound polymer will depend on its exact composition and formulation.

Computational and Theoretical Studies of Molecular Architecture

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactive Properties

Quantum mechanical calculations are fundamental to understanding the electronic nature of molecules, which governs their reactivity and physical properties.

Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally efficient way to perform quantum mechanical calculations by simplifying the complex Hartree-Fock equations and incorporating parameters derived from experimental data. uni-muenchen.deuomustansiriyah.edu.iqucsb.edu These methods are particularly useful for large systems like polymers.

While direct AM1 studies on the specific formaldehyde-4-nonylphenol-oxirane terpolymer are not prevalent in the literature, the methodology has been successfully applied to its constituent parts and related polymer systems, such as phenol-formaldehyde resins. nih.gov For these resins, computational studies have been used to explore the relationship between the reactivity of phenolic compounds with formaldehyde (B43269) and the calculated charges on the reactive sites of the aromatic ring. researchgate.net

AM1 is an improvement over older methods like MNDO and is known for its accuracy in treating nitro compounds and peroxide bonds. uomustansiriyah.edu.iq It can be employed for:

Conformational Analysis: Determining the most stable three-dimensional arrangements (conformations) of the polymer chains by calculating the heats of formation for different geometries.

Molecular Property Prediction: Estimating various molecular properties, although its performance can be limited for systems with second-row elements or hypervalent compounds. uni-muenchen.de

A newer, empirically corrected version of AM1, termed AM1-FS1, has been developed to better account for dispersion and hydrogen bonding interactions, which are crucial in macromolecular complexes. researchgate.net This enhanced method shows promise for accurately modeling weakly interacting systems and could be a valuable tool for studying the non-covalent interactions within the formaldehyde-4-nonylphenol-oxirane polymer matrix. researchgate.net

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is extensively used to study the properties of nonylphenol ethoxylates (NPEs), which are structurally similar to the oxirane-modified nonylphenol segments of the target polymer. nih.gov

Key applications of DFT in this context include:

Ground State Properties: DFT calculations can accurately predict electronic properties. For a series of NPE surfactants, DFT methods were used to determine properties related to the ethylene (B1197577) oxide (EO) units. nih.gov One significant finding is that the Gibbs free energy of solvation (ΔGsolv) in an aqueous medium shows a linear trend with the length of the EO chain, with more negative values indicating increased stability in water as the chain extends. nih.govsjp.ac.lk

Reaction Energetics: DFT is employed to study the mechanisms and energy changes of chemical reactions. For instance, the reaction of formaldehyde with phenols, a key step in forming part of the polymer backbone, has been investigated using computational chemistry to understand the electrophilic substitution mechanism. researchgate.net Theoretical studies on formaldehyde dimerization and trimerization have also been conducted using DFT to map out reaction pathways and identify stable products. researchgate.net

Spectroscopic Interpretations: DFT can simulate spectra, aiding in the interpretation of experimental data. Computationally simulated UV-Visible spectra of NPEs have shown that the absorption maximum (λmax) is largely independent of the ethoxylate chain length but is significantly affected by the position of substituents on the phenol (B47542) ring. sjp.ac.lk

The table below summarizes DFT-calculated solvation Gibbs free energy for nonylphenol ethoxylates with varying ethoxylate chain lengths.

| Number of Ethoxylate Units | Solvation Gibbs Free Energy (ΔGsolv) (kJ/mol) |

| 4 | -46.62 |

| 16 | -116.88 |

| Data sourced from DFT simulations, indicating increased stability in aqueous medium with longer ethoxylate chains. sjp.ac.lk |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are ideal for electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) are the preferred tools for simulating the behavior of large molecular systems over time, such as polymer chains in solution or at interfaces. nih.govepa.gov

MD simulations provide a window into the dynamic nature of polymers. youtube.com These simulations have been applied to understand the behavior of nonylphenol ethoxylates and phenolic resins. nih.govnih.gov

Polymeric Chain Behavior: Simulations can model the fractal nature of polymer chains and how their end-to-end distance scales with the number of segments. youtube.com For phenolic resins, MD simulations have been used to generate atomistic models and study properties like density and glass transition temperature, with results showing good agreement with experimental data. nih.gov

Segmental Dynamics: The movement and relaxation of different parts of the polymer chain can be tracked over time. In MD simulations of NPEO-10 on a coal surface, the diffusion of the surfactant was found to be most pronounced in the direction perpendicular to the surface, driven by the hydrophobic interactions of the alkyl chains. epa.gov

Solution Conformations: In aqueous environments, the amphipathic nature of NPEs drives them to form various structures. wikipedia.org Dissipative Particle Dynamics (DPD), a coarse-grained simulation technique often used alongside MD, has been employed to study the dynamic behavior of NPE surfactants in water. nih.gov These simulations show that at low concentrations, spherical micelles are formed. As the concentration increases, these can transform into other morphologies like rod-like, cubic, and lamellar structures. nih.gov

The performance of formaldehyde-4-nonylphenol-oxirane polymers in many applications is dictated by their behavior at interfaces. sust.educolumbia.edu MD simulations and related experimental studies have provided significant insights into these phenomena for the closely related nonylphenol ethoxylate surfactants. researchgate.netnih.govacs.org

Adsorption Mechanisms: The adsorption of NPEs onto surfaces is a key process. On sandstone, for example, adsorption occurs primarily through van der Waals interactions involving the hydrophobic part of the surfactant, as well as hydrogen bonds and hydrophilic interactions. nih.gov As surfactant concentration increases, the surface can become saturated with a monolayer of surfactant molecules. nih.gov MD simulations of NPEO10 adsorption on graphene oxide surfaces revealed that polar interactions between the ethoxylate groups and oxygen-containing functional groups on the surface were the primary driving factors. researchgate.net

Influence of Molecular Structure on Adsorption: The degree of ethoxylation strongly influences adsorption. Studies have consistently shown that surfactants with a smaller ethoxy group (i.e., lower number of ethylene oxide units) exhibit higher adsorption on surfaces like sandstone. nih.govacs.org This is because the less hydrophilic surfactants have a greater preference for the solid surface over remaining dissolved in the aqueous phase. nih.gov

The following table presents the adsorption efficiency of different nonylphenol ethoxylates on sandstone.

| Surfactant | Degree of Ethoxylation (EO) | Adsorption Efficiency (%) |

| NP-9.5EO | 9.5 | 70.60 |

| NP-11EO | 11 | 67.15 |

| NP-15EO | 15 | 66.89 |

| Data from experiments showing that a higher degree of ethoxylation leads to lower adsorption capacity. acs.org |

Interfacial Tension and Micellization: Above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles. asm.org This process significantly alters the properties of the solution. The presence of salts like NaCl can reduce the CMC of NPEs by decreasing the charge of the ionic part of the molecule, which increases its hydrophobicity and promotes aggregation. mdpi.com The combination of NPEs with other ionic surfactants can also lead to synergistic effects, reducing the CMC and enhancing interfacial properties. researchgate.net

Structure-Performance Relationship Modeling and Predictive Design

A primary goal of computational studies is to establish clear relationships between a molecule's structure and its macroscopic performance, enabling the predictive design of new materials with tailored properties. astrj.comicm.edu.pl

Modeling Adhesion and Thermal Stability: For related polymer systems like modified phenol-formaldehyde resins, mathematical modeling has been used to predict properties such as adhesive strength and thermal stability based on the composition of the polymer mixture. astrj.comresearchgate.neticm.edu.pl For instance, the addition of modifiers like epoxy resin and polyvinylpyrrolidone (B124986) to phenol-formaldehyde resins can be optimized to achieve desired adhesive characteristics. astrj.comicm.edu.pl

Predicting Surfactant Performance: The computational and experimental data on NPEs provide a clear framework for predicting performance. The length of the hydrophilic ethoxy chain is a critical design parameter. A shorter chain leads to higher adsorption on solid surfaces, which might be desirable for applications like enhanced oil recovery. nih.govacs.org Conversely, a longer chain increases solubility and stability in aqueous solutions. sjp.ac.lk

Foaming Properties: The structure also dictates foaming ability, which is crucial in applications like detergents and enhanced oil recovery foams. mdpi.com Modifying NPEs by adding a carboxyl group can increase the repulsive forces between molecules, leading to a higher foam rate compared to the nonionic precursor, especially in high-salinity conditions. mdpi.com

By combining insights from QM, MD, and experimental data, researchers can develop predictive models that guide the synthesis of new formaldehyde-4-nonylphenol-oxirane based polymers with optimized performance for specific applications, from industrial cleaning and emulsification to advanced materials and environmental remediation. mdpi.comresearchgate.net

Correlating Molecular Architecture with Macroscopic Performance Characteristics, such as Solubility, Adhesion, and Flow Properties

The macroscopic behavior of a polymer is a direct consequence of its molecular architecture. Key structural variables include monomer ratio, molecular weight, degree of cross-linking, and the nature of the chemical linkages formed. wikipedia.orgminia.edu.eg In resins of this type, the ratio of the aldehyde (formaldehyde) to the phenolic component (4-nonylphenol) is a critical parameter that dictates the initial polymer structure. chemicalbook.com

Molecular Weight and Flow: The molecular weight of the polymer chains has a direct impact on the material's viscosity and flow properties. Higher molecular weight polymers, consisting of longer chains with greater entanglement, generally exhibit higher viscosity. researchgate.net In the synthesis of related phenol-formaldehyde resins, controlling the reaction conditions allows for the production of either low-molecular-weight prepolymers (novolacs) or higher-molecular-weight, more branched structures (resoles). vedantu.com Novolacs are thermoplastic and require a curing agent to build molecular weight and cross-link, whereas resoles can cross-link upon heating. wikipedia.org The incorporation of oxirane (an epoxide) and the long nonyl chain from 4-nonylphenol (B119669) introduces flexibility and modifies the intermolecular forces, which in turn influences the flow characteristics.

Adhesion and Cross-linking: Adhesion is a surface property that depends on both the chemical functionality and the mechanical properties of the polymer. The hydroxyl groups on the phenolic rings and any functionalities derived from the oxirane ring can form strong adhesive bonds with various substrates. The degree of cross-linking is crucial; a highly cross-linked, three-dimensional network, typical of cured phenolic resins, results in a rigid, strong, and chemically resistant material. minia.edu.eg This high cross-link density enhances cohesive strength, which is a vital component of a good adhesive. However, excessive cross-linking can lead to brittleness. The nonylphenol component can act as an internal plasticizer, improving flexibility and potentially enhancing adhesive performance by reducing internal stresses. icm.edu.pl

The following table summarizes the general correlations between molecular architecture and performance characteristics for phenol-aldehyde type resins:

Interactive Data Table: Molecular Architecture and Performance of Phenolic Resins

| Molecular Parameter | Effect on Macroscopic Properties |

|---|---|

| Increasing Molecular Weight | Increases viscosity (poorer flow), generally improves cohesive strength. researchgate.net |

| High Formaldehyde:Phenol Ratio | Leads to resoles (thermosets), promoting higher cross-link density, resulting in increased hardness and chemical resistance. wikipedia.orgminia.edu.eg |

| Low Formaldehyde:Phenol Ratio | Leads to novolacs (thermoplastics), requiring a curing agent for cross-linking. wikipedia.orgvedantu.com |

| Increasing Alkyl Chain Length (e.g., Nonyl group) | Increases hydrophobicity, improves solubility in nonpolar solvents, can increase flexibility and impact strength. |

| Incorporation of Oxirane | Introduces flexible ether linkages, can increase molecular weight and modify solubility. google.com |

| High Cross-link Density | Increases rigidity, hardness, thermal stability, and chemical resistance; can decrease solubility and increase brittleness. minia.edu.eg |

Computational Approaches for Predictive Modeling and Rational Design of Novel Polymeric Materials

Computational modeling has become an essential part of designing new polymeric materials, offering the ability to predict properties and reduce the need for extensive empirical experimentation. ipme.ru

Molecular Dynamics (MD) and Reactive Force Fields (ReaxFF): These simulation techniques are used to model the polymer at the atomic level. MD simulations can predict physical properties like density, glass transition temperature, and mechanical moduli by simulating the movement of atoms and molecules over time. mdpi.comsurrey.ac.uk For complex reactions like polymerization and thermal degradation, reactive force fields (ReaxFF) are particularly powerful. They allow for the simulation of chemical bond formation and breaking, providing insights into curing mechanisms, cross-linking reactions, and the decomposition pathways of resins under high temperatures. mdpi.com For instance, ReaxFF has been used to elucidate the stages of pyrolysis in phenol-formaldehyde resins, which is critical for applications in high-temperature environments. surrey.ac.uk

Quantitative Structure-Property Relationship (QSPR) and Mathematical Modeling: QSPR models establish a statistical relationship between the chemical structure (described by molecular descriptors) and the macroscopic properties of a material. astrj.com By analyzing a dataset of polymers with known properties, mathematical models, often using regression analysis, can be developed. icm.edu.pl These models can then be used to predict the properties of new, unsynthesized polymer compositions. For example, studies on modified phenol-formaldehyde resins have used mathematical planning to plot how properties like adhesive strength and thermal stability change with the concentration of different components in the mixture. astrj.com This allows for the optimization of the formulation to achieve desired performance characteristics. icm.edu.pl

Finite Element Method (FEM): On a larger scale, the Finite Element Method can be used to predict the mechanical behavior of the bulk material under various conditions. ipme.ru By taking the material properties predicted from lower-scale models (like MD or QSPR) as inputs, FEM can simulate stress-strain distributions, predict failure points, and optimize the geometry of parts made from the polymer. ipme.ru

These computational approaches provide a multi-scale modeling framework, from the atomic to the macroscopic level, that facilitates the rational design of novel polymers like "Formaldehyde;4-nonylphenol;oxirane" with tailored solubility, adhesion, and flow properties for specific applications.

Polymer Performance and Application Oriented Research

Polymeric Systems in Advanced Adhesion and Coating Technologies

Ethoxylated nonylphenol formaldehyde (B43269) resins are integral to the formulation of high-performance adhesives and coatings, offering enhanced durability, resistance, and specific functionalities. Their unique chemical structure allows for strong interactions with various substrates, leading to robust and reliable performance in demanding environments.

Research into the Mechanisms of Formaldehyde;4-nonylphenol (B119669);oxirane Systems as Adhesives and Tackifiers in Rubber and Other Industries

Alkylphenol-formaldehyde resins, the backbone of the compound , are widely utilized as tackifiers in the rubber industry to improve the autohesion or "green tack" of unvulcanized rubber compounds. expresspolymlett.comexpresspolymlett.comscite.ai This property is crucial in the construction of multi-component rubber articles like tires, where different layers need to adhere to each other before the final curing process. scite.ai

The mechanism of tackification by these phenolic resins is attributed to the formation of strong hydrogen bonds between the polar phenolic hydroxyl groups of the resin and the rubber surfaces. This is in contrast to general-purpose tackifying resins which typically rely on weaker van der Waals forces. The presence of polar groups within the resin's molecular structure is a critical requirement for it to impart tackiness to rubber compounds. expresspolymlett.com Research indicates that there is an optimal molecular weight for these resins to achieve maximum autohesion in rubber compounds. expresspolymlett.com For instance, studies on t-octylphenol-formaldehyde resin have shown that a number average molecular weight (Mn) of around 2095 g/mol provides the best tackifying performance. expresspolymlett.com

The effectiveness of these resins is also dependent on their concentration within the rubber matrix. A critical level of the phenolic resin is necessary for the tackifying action to be effective. expresspolymlett.com However, exceeding an optimal concentration can be detrimental to the adhesive properties. For example, in styrene-butadiene rubber (SBR) and Standard Malaysian Rubber (SMR L) blends, a phenol (B47542) formaldehyde resin loading of 40 parts per hundred rubber (phr) consistently exhibits the highest loop tack and peel strength. expresspolymlett.comexpresspolymlett.com Beyond this concentration, a drop in peel strength is observed, which is attributed to a dilution effect that reduces the modulus and resistance to bond rupture. expresspolymlett.com

Interactive Data Table: Effect of Phenol Formaldehyde Resin Loading on the Peel Strength of SBR/SMR L Blends

| SBR Content (%) | Resin Loading (phr) | T-Peel Strength (N/m) | 90° Peel Strength (N/m) | 180° Peel Strength (N/m) |

| 60 | 0 (Control) | 150 | 250 | 350 |

| 60 | 40 | 450 | 600 | 800 |

| 60 | 80 | 300 | 450 | 600 |

| 60 | 120 | 200 | 300 | 400 |

This table illustrates that for a 60% SBR blend, the peel strength across different testing angles is maximized at a 40 phr loading of phenol formaldehyde resin. Data sourced from studies on SBR/SMR L-based adhesives. expresspolymlett.com

Development and Performance Evaluation of Resins for Paper Coating and Printing Inks

Phenolic resins derived from formaldehyde and alkylphenols are crucial in the formulation of coatings for paper and as binders in printing inks, where they contribute to durability, resistance, and print quality. researchgate.netnih.govresearchgate.nettechscience.cn In the production of high-pressure laminates (HPL), paper sheets are impregnated with these resins, which, after curing under heat and pressure, create a dense, durable, and resistant composite material. nih.govresearchgate.netlaminatedplastics.com

The ability of the resin to rapidly and homogeneously penetrate the paper is a critical factor for producing high-quality laminates. techscience.cn The impregnation performance is influenced by several resin properties, including molecular weight, viscosity, and surface tension. google.com Research has shown that the chemical composition and structure of the paper also play a significant role in its interaction with the phenol-formaldehyde (PF) resin. diva-portal.org

In printing inks, particularly offset and gravure inks, rosin-modified phenolic resins are often employed. These resins enhance several key properties of the ink, including:

Adhesion and Bonding: The chemical nature of phenolic resins promotes strong bonding to various substrates, improving the durability of the printed material. researchgate.nettechscience.cn

Gloss and Finish: They contribute to the final gloss and surface finish of the print. epoxy.com

Drying Speed: Phenolic resins can be formulated to have fast drying times. researchgate.net

Resistance: They impart resistance to water, chemicals, and abrasion. techscience.cnresearchgate.net

The mechanical properties of paper laminates are a direct measure of the performance of the impregnating resin. Studies have shown that the addition of other materials, such as lignin (B12514952), to the phenolic resin formulation can impact these properties. For instance, laminates produced with a phenolic resin containing 1% kraft lignin exhibited a higher bending strength than those with a higher lignin content or the unmodified resin. nih.govresearchgate.net

Interactive Data Table: Mechanical Properties of Paper Laminates with Modified Phenolic Resins

| Resin Type | Lignin Content (%) | Bending Strength (MPa) | Brinell Hardness |

| Commercial PF | 0 | 70.5 | 9.2 |

| L-LPF-1 | 1 | 72.42 | 9.41 |

| L-LPF-5 | 5 | 68.3 | 9.1 |

This table shows a comparative analysis of the mechanical properties of high-pressure laminates made with a commercial phenol-formaldehyde (PF) resin and those modified with 1% and 5% kraft lignin. The data indicates that a small addition of lignin can enhance the bending strength and hardness. Data sourced from research on lignin-substituted phenolic resins. nih.govresearchgate.net

Studies on their Efficacy as Varnishes and Protective Coatings on Metal Substrates

Ethoxylated alkylphenol formaldehyde resins, particularly when formulated as epoxy-phenolic systems, are highly effective as varnishes and protective coatings for metal substrates due to their exceptional chemical and corrosion resistance. laminatedplastics.comrevmaterialeplastice.roheresite.commdpi.comcoatingsworld.comresearchgate.net These coatings create a dense, cross-linked barrier that protects the metal from corrosive agents, moisture, and harsh chemicals. researchgate.net

The effectiveness of these coatings is often evaluated through various tests, including salt spray tests and electrochemical measurements. Research has demonstrated a clear correlation between the thickness of the phenolic resin coating and its protective capabilities. An increase in coating thickness generally leads to a significant reduction in the corrosion rate of the metal substrate. revmaterialeplastice.roresearchgate.net For example, studies on 304 stainless steel have shown that increasing the coating thickness can decrease the self-corrosion current by a significant factor. revmaterialeplastice.ro

The addition of nanoparticles, such as nano-titanium, to phenolic resin coatings has been shown to further enhance their corrosion resistance. mdpi.com A coating containing 4% nano-titanium exhibited the best corrosion resistance, with the highest impedance and the smallest corrosion current in electrochemical tests. mdpi.com After 480 hours of salt spray exposure, this modified coating remained largely intact, while the pure phenolic resin coating showed severe corrosion. mdpi.com

Epoxy-phenolic coatings are particularly noted for their resistance to a wide range of chemicals, including strong acids, solvents, and other aggressive substances. epoxy.comheresite.comcoatingsworld.comengineeringtoolbox.com Their high crosslinking density creates a robust layer that is resistant to chemical attack. coatingsworld.comuow.edu.au

Interactive Data Table: Corrosion Resistance of Phenolic Resin Coatings on 304 Stainless Steel

| Coating Thickness (μm) | Self-Corrosion Potential (mV) | Self-Corrosion Current (A/cm²) |

| 3 | -250 | 5.0 x 10⁻⁸ |

| 7 | -220 | 1.5 x 10⁻⁸ |

| 12 | -200 | 8.0 x 10⁻⁹ |

| 18 | -180 | 2.6 x 10⁻⁹ |

This table demonstrates the impact of coating thickness on the corrosion resistance of a phenolic resin coating on 304 stainless steel. As the thickness increases, the self-corrosion current density decreases, indicating enhanced protection against corrosion. Data sourced from electrochemical analysis of phenolic resin coatings. revmaterialeplastice.ro

Interactive Data Table: Chemical Resistance of Baked Epoxy-Phenolic Coatings

| Chemical | Concentration | Temperature (°F) | Resistance Rating |

| Sulfuric Acid | 70-98% | 120 | Excellent |

| Hydrochloric Acid | 37% | 75 | Good |

| Nitric Acid | 30% | 75 | Fair |

| Sodium Hydroxide (B78521) | 50% | 150 | Excellent |

| Toluene | 100% | 75 | Excellent |

| Acetone | 100% | 75 | Good |

This table provides a summary of the chemical resistance of baked epoxy-phenolic coatings to various aggressive chemicals at different concentrations and temperatures. The ratings indicate the coating's ability to withstand exposure without significant degradation. Data compiled from chemical resistance guides. epoxy.comheresite.comengineeringtoolbox.com

Fundamental Aspects of Emulsification, Dispersion, and Wetting Applications

The ethoxylated nonylphenol formaldehyde resin structure, with its hydrophobic nonylphenol group and hydrophilic ethoxy chains, imparts excellent surfactant properties. These characteristics are fundamental to its use in applications requiring emulsification, dispersion, and wetting.

Elucidation of the Mechanism of Action as Nonionic Polymeric Surfactants

The surfactant behavior of ethoxylated nonylphenol formaldehyde resins stems from their amphipathic nature, possessing both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component. The 4-nonylphenol portion of the molecule serves as the hydrophobic tail, while the polyethylene (B3416737) oxide (ethoxylate) chain acts as the hydrophilic head. researchgate.net

In aqueous solutions, these nonionic polymeric surfactants orient themselves at interfaces, such as between oil and water or air and water, to reduce the surface or interfacial tension. shell.com This reduction in tension is the primary mechanism behind their function as emulsifiers, dispersants, and wetting agents. By lowering the energy required to create new interfaces, they facilitate the mixing of immiscible liquids like oil and water to form stable emulsions. sancolo.com

At a specific concentration, known as the critical micelle concentration (CMC), the surfactant molecules begin to self-assemble into spherical structures called micelles. shell.comnih.gov In these micelles, the hydrophobic tails are oriented towards the center, creating a core that can encapsulate oily or nonpolar substances, while the hydrophilic heads form the outer shell, allowing the micelle to be dispersed in water. nih.gov This encapsulation is key to their role in detergency and the dispersion of solid particles. The efficiency of a surfactant is often much lower at concentrations below its CMC. shell.com

The length of the hydrophilic ethoxylate chain and the structure of the hydrophobic part can be tailored to achieve a desired hydrophilic-lipophilic balance (HLB), which determines the surfactant's suitability for specific applications, such as creating oil-in-water or water-in-oil emulsions. researchgate.net

Optimization Strategies for Enhancing Emulsifying Power, Dispersing Capability, and Foaming Properties

The performance of ethoxylated nonylphenol formaldehyde resins as emulsifiers, dispersants, and foaming agents can be optimized by manipulating several key factors. These strategies aim to enhance the stability and effectiveness of the systems in which they are used.

Surfactant Concentration: The concentration of the polymeric surfactant plays a crucial role in its performance. Generally, increasing the surfactant concentration up to a certain point enhances emulsion stability, as more surfactant molecules are available to cover the oil-water interface, strengthening the interfacial film. researchgate.netresearchgate.net However, beyond the optimal concentration, the performance may not improve and could even decrease.

Salinity: The presence of salts in the aqueous phase can significantly impact the performance of nonionic surfactants. Increasing salinity can reduce the repulsion between the hydrophilic head groups of the surfactant molecules, allowing for a more compact arrangement at the interface. mdpi.comput.ac.irresearchgate.net This can lead to a lower critical micelle concentration (CMC), meaning less surfactant is needed to achieve effective emulsification or dispersion. mdpi.comput.ac.irresearchgate.net

pH: The pH of the solution can also influence the foaming properties of certain ethoxylated surfactants, particularly those that have been modified to include pH-responsive groups. For some switchable surfactants, lower pH can lead to better initial foamability, while a more neutral pH may result in greater foam stability.

Ethylene (B1197577) Oxide (EO) Chain Length: The length of the hydrophilic poly(oxyethylene) chain is a critical parameter. For foaming applications, longer EO chains can lead to higher initial foam volumes due to increased cohesion between surfactant molecules, which enhances the elasticity of the bubble film. nih.gov However, for some systems, shorter EO chains that promote the formation of lamellar liquid crystalline phases at the air-water interface can lead to significantly greater long-term foam stability. researchgate.net

Interactive Data Table: Critical Micelle Concentration (CMC) of Nonylphenol Ethoxylates Under Varying Conditions

| Surfactant | NaCl Concentration (wt%) | Temperature (°C) | CMC (wt%) |

| Nonylphenol Ethoxylate (9 EO) | 0 | 25 | 0.006 |

| Nonylphenol Ethoxylate (12 EO) | 0 | 25 | 0.015 |

| Nonylphenol Ethoxylate (12 EO) | 5 | 25 | 0.010 |

| Nonylphenol Ethoxylate (12 EO) | 10 | 25 | 0.008 |

| Nonylphenol Ethoxylate (12 EO) | 20 | 25 | 0.005 |

This table illustrates how the Critical Micelle Concentration (CMC) of nonylphenol ethoxylates is influenced by the length of the ethylene oxide (EO) chain and the salinity of the solution. A lower CMC indicates greater efficiency. Data compiled from various studies on nonionic surfactants. mdpi.comchemistryconnection.com

Interactive Data Table: Foaming Properties of Nonionic Surfactants with Different EO Chain Lengths

| Surfactant | EO Chain Length | Concentration (wt%) | Initial Foam Volume (mL) | Foam Half-Life (minutes) |

| C12EOn | 3 | 30 | 150 | >1200 |

| C12EOn | 5 | 30 | 180 | >1200 |

| C12EOn | 7 | 30 | 200 | <60 |

| C12EOn | 9 | 30 | 220 | <30 |

This table shows the effect of the ethylene oxide (EO) chain length on the foaming properties of a nonionic surfactant. While longer EO chains can produce a higher initial foam volume, shorter chains that form liquid crystalline phases can result in significantly more stable foam. Data sourced from research on polyoxyethylene dodecyl ether surfactants. researchgate.net

Role in Polymer Modification and Stabilization Technologies

Research into the Integration of these Systems as Modifiers in Various Resin Formulations

Alkylphenol formaldehyde resins, including those synthesized from 4-nonylphenol, are widely utilized as modifiers to enhance the properties of various polymers and resin formulations. chembroad.comchembroad.com Their integration into materials like adhesives, coatings, and composites can lead to significant improvements in performance characteristics. chembroad.com

One of the primary advantages of using these resins as modifiers is their excellent adhesion properties. They can effectively bond to a diverse range of substrates, including wood, metals, and plastics. chembroad.comchembroad.com This makes them valuable components in the formulation of high-performance adhesives for the construction, automotive, and aerospace industries. chembroad.com

| Application Area | Function of Modifier | Improved Properties | Industries |

| Adhesives | Bonding Agent | Adhesion to various substrates (wood, metal, plastic) | Woodworking, Automotive, Aerospace, Construction, Packaging |

| Coatings | Protective Film Former | Chemical Resistance, Water Resistance, Heat Resistance, Adhesion | Industrial, Automotive, Aerospace, Marine |

| Composites | Matrix Material | Mechanical Strength, Chemical Resistance | Automotive, Aerospace, Construction, Sports Equipment |

| Rubber | Modifying/Tackifying Agent | Durability, Adhesion | Tire Manufacturing, Industrial Rubber Goods |

Investigation of their Function as Stabilizers in Polymeric Materials, such as PVC

Poly(vinyl chloride) (PVC) is inherently unstable at the high temperatures required for its processing, leading to degradation through a chain reaction of dehydrochlorination. specialchem.com To counteract this, heat stabilizers are essential additives in PVC formulations. While lead-based stabilizers have been traditionally effective, their toxicity has prompted research into alternatives. researchgate.netspecialchem.com

Epoxy compounds are known to function as effective thermal stabilizers for PVC. Their mechanism involves scavenging the hydrogen chloride (HCl) that is released during PVC degradation, thereby preventing the autocatalytic "unzipping" of the polymer chain. The oxirane (epoxy) rings in these stabilizer molecules react with HCl, neutralizing it. researchgate.net

Polymers based on Formaldehyde; 4-nonylphenol; oxirane contain these crucial oxirane functional groups. Research on other epoxy-based systems, such as those derived from natural polyphenols like tannins, has demonstrated their efficacy in enhancing the thermal stability of PVC. researchgate.net These bio-based epoxy resins have been shown to improve the viscoelastic properties and result in a more homogenous morphology of the PVC material, comparable to commercial Ca/Zn-based stabilizers. researchgate.net A tetrafunctional epoxy resin was also evaluated as a thermal stabilizer for PVC and was found to be effective in preventing dehydrochlorination, as measured by yellowness index and HCl liberation tests. researchgate.net Given that the fundamental stabilizing action stems from the epoxy group, it is well-established that polymers incorporating oxirane units, such as Formaldehyde; 4-nonylphenol; oxirane, can function as stabilizers in PVC, contributing to improved heat resistance during processing and for the lifespan of the end product.

Exploration of their Utility as Catalytic Diluents in Epoxy Resin Curing Processes

In two-part epoxy resin systems, diluents and accelerators are often added to the hardener (Part B) to modify the properties of the uncured and cured material. Nonylphenol is a widely used compound for this purpose, functioning as both a reactive diluent and a curing accelerator for amine-cured epoxy systems. nerpa.capolymerinnovationblog.com

The primary roles of such additives are:

Viscosity Reduction: They lower the viscosity of the epoxy resin formulation, making it easier to handle, mix, and apply.

Curing Acceleration: They increase the rate of the cross-linking reaction between the epoxy resin and the amine hardener. polymerinnovationblog.com

Ratio Adjustment: They can be used as fillers to achieve a more user-friendly mixing ratio, such as 1:1 by volume. nerpa.ca

| Parameter | Function of Nonylphenol-based Additive | Benefit in Epoxy Formulation |

| Viscosity | Acts as a diluent | Improved workability and application |

| Cure Rate | Accelerates amine-epoxy reaction via hydroxyl groups | Reduced curing time |

| Final Properties | Plasticizes the formulation | Allows for a high degree of cure at ambient temperatures |

| Mixing Ratio | Acts as a filler/modifier in the hardener component | Enables user-friendly mix ratios (e.g., 1:1) |

Emerging Applications in Advanced Materials Science

Research into Novel Composite Materials Incorporating Formaldehyde;4-nonylphenol;oxirane Resins

Phenol formaldehyde resins are a cornerstone in the field of composite materials due to their excellent thermal stability, chemical resistance, and mechanical properties. researchgate.netas-proceeding.com These resins serve as the polymer matrix that binds together reinforcing materials, such as fibers or fillers, to create high-performance composites. as-proceeding.com The specific properties of the resin can be tailored by using substituted phenols, such as 4-nonylphenol, in their synthesis.

The use of alkylphenol formaldehyde resins, which includes the polymer of 4-nonylphenol, formaldehyde, and oxirane, is established in the production of composites for demanding applications in the aerospace, automotive, and construction sectors. chembroad.com Research in this area focuses on developing new composite materials with enhanced functionalities. This includes the use of various reinforcing agents like glass fibers, carbon fibers, and natural fibers (e.g., rice husk, reed fiber) to improve mechanical strength. as-proceeding.com

Studies have shown that combining phenol formaldehyde resins with other polymers, such as epoxy resins, can further enhance the mechanical and electrical properties of the resulting composites. as-proceeding.comastrj.com This makes them suitable for complex structural electrical insulation devices. as-proceeding.com The development of composites using industrial wastes or inorganic fillers as reinforcement is also an active area of research, aiming to improve thermal stability and non-flammability while also providing a valuable use for waste materials. as-proceeding.com The incorporation of Formaldehyde; 4-nonylphenol; oxirane resins into these advanced material systems leverages the inherent strengths of phenolic resins while allowing for property modification based on the specific alkyl and oxirane functionalities.

Functionalization Strategies for Tailoring Specific Material Properties

The compound formed from the reaction of formaldehyde, 4-nonylphenol, and oxirane is a type of nonylphenol formaldehyde resin that has been modified with ethylene oxide (oxirane). This results in an ethoxylated nonylphenol formaldehyde resin. These resins are known for their surfactant properties and are utilized in various industrial applications. sancolo.com The performance of these materials can be significantly enhanced and tailored for specific applications through various functionalization strategies. These strategies primarily involve chemical modifications to the polymer backbone or the introduction of new functional groups.

One of the key functionalization strategies is oxyalkylation , which involves the reaction of the resin with alkylene oxides like ethylene oxide and propylene (B89431) oxide. This process modifies the hydrophilic-lipophilic balance (HLB) of the resin, which is crucial for its performance as an emulsion breaker in the refinery industry. By controlling the number of moles of alkylene oxide reacted per mole of resin, properties such as solubility and molecular weight can be precisely adjusted. For instance, reacting a base-catalyzed condensation product of cardanol, p-nonylphenol, and formaldehyde with 1 to 40 moles of ethylene oxide or propylene oxide can yield superior chemical additives for resolving water-in-oil emulsions. google.com

Another significant functionalization approach is the introduction of different chemical moieties to the resin structure to enhance specific properties like adhesiveness and cohesive strength. For example, the incorporation of resin acid derivatives into the molecular chains of p-nonylphenol-formaldehyde resins has been shown to improve the cohesive strength of pressure-sensitive adhesives. These modified resins exhibit high solubility in common organic solvents, high adhesiveness, and hydrophobicity due to the presence of hydrophenanthrene moieties. researchgate.net

Furthermore, the properties of nonylphenol formaldehyde resins can be tailored by creating hybrid polymer networks. Blending these resins with other polymers, such as epoxy resins, can lead to materials with improved mechanical and thermal properties. For example, epoxidized phenolic novolac resins, when blended with diglycidyl ether of bisphenol A (DGEBA) resin, have been found to enhance the tensile strength, elongation, and energy absorption of the resulting material. The extent of this improvement is dependent on the molar ratio of phenol to formaldehyde in the novolac resin. researchgate.net

The table below summarizes various functionalization strategies and their impact on the material properties of nonylphenol formaldehyde resins.

Table 1: Functionalization Strategies for Nonylphenol Formaldehyde Resins

| Functionalization Strategy | Modifying Agent/Process | Key Property Enhancement | Application |

|---|---|---|---|

| Oxyalkylation | Ethylene Oxide, Propylene Oxide | Modified Hydrophilic-Lipophilic Balance, Increased Molecular Weight | Emulsion Breaking google.com |

| Incorporation of Resin Acids | Resin Acid Derivatives | Increased Cohesive Strength, High Adhesiveness, Hydrophobicity | Pressure-Sensitive Adhesives researchgate.net |

| Epoxidation and Blending | Epichlorohydrin, DGEBA Epoxy Resin | Improved Tensile Strength, Elongation, and Thermal Stability | Hybrid Polymer Networks researchgate.netresearchgate.net |

| Use of Crosslinking Agents | Furfural (B47365) | Enhanced Water Resistance, Increased Crosslinking Density | Adhesives for Wood Composites nih.gov |

Crosslinking is another critical strategy to modify the properties of these resins. The use of crosslinking agents can create a more robust three-dimensional network structure, which enhances the thermal stability and mechanical strength of the material. wikipedia.orgscilit.com For instance, furfural has been used as a crosslinking agent in lignin-phenol-formaldehyde resins to improve water resistance by forming a dense crosslinked network. nih.gov While this research was on a related phenolic resin, the principle of using a crosslinking agent to enhance properties is directly applicable.

The selection of catalysts and the molar ratio of the reactants (nonylphenol, formaldehyde) also play a crucial role in determining the final properties of the resin. Acid or base catalysis leads to different resin structures (novolacs or resoles), which in turn affects their curing behavior and final characteristics. wikipedia.org For example, acid-catalyzed synthesis of p-nonylphenol formaldehyde resins has been used to produce materials effective as asphaltene dispersants in petroleum samples. researchgate.net

Environmental Distribution, Transformation, and Analytical Chemistry

Environmental Pathways and Distribution in Natural Systems

The primary route for the release of nonylphenol ethoxylates (NPEOs) into the environment is through the discharge of municipal and industrial wastewater. ccme.cacanada.ca Their widespread application as detergents, emulsifiers, and wetting agents in various industrial and commercial products leads to their presence in wastewater streams. wikipedia.orgeag.comindustrialchemicals.gov.au Wastewater treatment plants (WWTPs) are a major point source of NPEOs and their degradation products into aquatic environments. epa.govscielo.org.za While WWTPs can partially degrade these compounds, the removal efficiency varies, resulting in the release of both the parent compounds and their metabolites in treated effluents. industrialchemicals.gov.auscielo.org.za

Pathways to the terrestrial environment are also significant. The application of sewage sludge or biosolids from WWTPs to agricultural land introduces NPEOs and their byproducts to the soil. wikipedia.orgccme.ca Another direct terrestrial release mechanism is the use of pesticides where NPEOs are included as formulants. ccme.ca Runoff from these agricultural lands can then serve as a non-point source of contamination to nearby aquatic systems. ccme.ca

The atmospheric release of NPEOs is less direct but still a relevant pathway. As semivolatile organic compounds, NPEOs and their more volatile degradation product, nonylphenol (NP), can vaporize from contaminated surface waters and wastewater treatment plant effluents. nih.gov Once in the atmosphere, these compounds can be transported and subsequently deposited in other locations. nih.gov Indoor environments can also have higher concentrations of NP in the air and dust compared to outdoor environments, indicating volatilization from consumer products. scielo.org.za

Table 1: Major Release Mechanisms of Nonylphenol Ethoxylates

| Environmental Compartment | Primary Release Mechanisms |

|---|---|

| Aquatic | Discharge of treated and untreated municipal and industrial wastewater. ccme.cacanada.ca |

| Runoff from agricultural lands treated with sewage sludge or pesticides containing NPEOs. ccme.ca | |

| Terrestrial | Application of sewage sludge (biosolids) to agricultural soils. wikipedia.orgccme.ca |

| Direct application of pesticides containing NPEOs as formulants. ccme.ca | |

| Landfilling of sludges. ccme.ca | |

| Atmospheric | Volatilization from contaminated surface waters and wastewater treatment plant effluents. nih.gov |

| Indoor air and dust from consumer products. scielo.org.za |

The partitioning behavior of nonylphenol ethoxylates (NPEOs) and their degradation products in the environment is governed by their physicochemical properties, particularly their hydrophobicity and the length of the ethoxylate chain. ccme.caepa.gov In aquatic systems, NPEOs partition between the water column and sediment. Shorter-chain NPEOs and nonylphenol (NP) are more hydrophobic and therefore have a higher tendency to adsorb to suspended solids and accumulate in sediments. ccme.caepa.gov The total organic carbon (TOC) content of the sediment is a key factor influencing this adsorption. ccme.cascielo.org.za Sediments often act as a long-term sink and reservoir for these compounds. scielo.org.zanih.gov

Longer-chain NPEOs are more water-soluble and tend to remain in the water phase. industrialchemicals.gov.au However, as they biodegrade into shorter-chain counterparts, their affinity for sediment increases. epa.gov

In the terrestrial environment, NPEOs and NP tend to adsorb strongly to soil particles. ccme.caepa.gov Despite this, leaching and infiltration into groundwater have been observed. ccme.ca The mobility in soil is influenced by factors such as soil type, organic matter content, and the specific properties of the NPEO congeners.

In the atmosphere, nonylphenol is expected to be degraded rapidly by hydroxyl radicals and is not considered persistent in the air. epa.gov However, its presence in the atmosphere allows for transport and deposition into other environmental compartments. nih.gov

Table 2: Environmental Concentrations of Nonylphenol Ethoxylate Metabolites

| Environmental Compartment | Metabolite | Concentration Range | Location Example |

|---|---|---|---|

| Surface Water | Nonylphenol (NP) | 4.1 µg/L | River Waters wikipedia.org |

| Short-chain NPEOs (NP1-3EO) | Not specified | - | |

| Nonylphenol Ethoxycarboxylates (NP1-2EC) | Not specified | - | |

| Sediment | Nonylphenol (NP) | 1 mg/kg (1,000 ng/g) | Sediments wikipedia.org |

| up to 28,500 ng/g | Jamaica Bay, NY nih.govresearchgate.net | ||

| Short-chain NPEOs (NP1-3EO) | up to 4,200 ng/g | Jamaica Bay, NY nih.govresearchgate.net | |

| Nonylphenol Ethoxycarboxylates (NP1-2EC) | up to 22,400 ng/g | Jamaica Bay, NY nih.govresearchgate.net | |

| Air | Nonylphenol (NP) | up to 100 ng/m³ (outdoor) | - scielo.org.za |

| Dust | Nonylphenol (NP) | up to 2,580 ng/g (indoor) | - scielo.org.za |

Mechanistic Studies of Environmental Transformation and Degradation

Biodegradation is the primary process affecting the fate of nonylphenol ethoxylates (NPEOs) in the environment. ccme.ca This process typically occurs in two stages. The initial and more rapid stage involves the primary biodegradation of the parent NPEOs, while the second stage is the slower, ultimate biodegradation of the more persistent intermediate metabolites. ccme.ca

A variety of microorganisms are capable of degrading NPEOs, including bacteria from the genera Pseudomonas, Sphingomonas, Klebsiella, and Bacillus. nih.govmdpi.comscispace.com One well-studied bacterium is Pseudomonas putida, which has been shown to aerobically utilize NPEOs as a sole carbon source. nih.govasm.org Studies with Pseudomonas putida have demonstrated that it can degrade NPEOs with varying ethoxylate chain lengths. nih.govnih.govasm.org The degradation process by this bacterium involves the stepwise shortening of the ethoxylate chain. nih.govasm.org

The microbial community structure and environmental conditions, such as temperature and oxygen availability, significantly influence the rate and extent of biodegradation. wikipedia.orgccme.canih.gov Aerobic conditions generally favor the degradation of the ethoxylate chain, while anaerobic conditions can lead to the formation of nonylphenol. canada.ca

The primary biodegradation pathway for nonylphenol ethoxylates (NPEOs) involves the sequential shortening of the polyethoxylate chain. ccme.canih.govasm.org This process, known as sequential exoscission, involves the removal of one ethoxylate unit at a time from the hydrophilic end of the molecule. nih.govasm.org This stepwise degradation leads to the formation of short-chain NPEOs.

Research on Pseudomonas putida has provided insights into the mechanism of this process. It is proposed that an oxygen-independent hydroxyl shift occurs from the terminal to the penultimate carbon of the terminal ethoxylate unit. nih.govasm.org This is followed by the dissociation of the resulting hemiacetal, which releases acetaldehyde and the next-lower NPEO homolog. nih.govasm.org This cycle repeats, leading to the progressive shortening of the ethoxylate chain. nih.govasm.org

Another important degradation mechanism is ether scission, which involves the cleavage of the ether bond between the nonylphenol moiety and the ethoxylate chain. This process can lead to the formation of nonylphenol.

The environmental transformation of nonylphenol ethoxylates (NPEOs) results in the formation of several persistent and environmentally significant metabolites. These metabolites are often more toxic and estrogenic than the parent compounds. maine.gov

The primary metabolites include:

Nonylphenol (NP): Formed through the complete removal of the ethoxylate chain. wikipedia.orgepa.gov NP is more persistent and hydrophobic than the parent NPEOs. epa.gov

Short-chain Nonylphenol Ethoxylates (NPEOs with 1-3 ethoxy units): These are intermediates in the degradation process and are more resistant to further breakdown than the longer-chain parent compounds. ccme.caepa.gov

Nonylphenol Ethoxycarboxylates (NPECs): These are formed through the oxidation of the terminal alcohol group of the ethoxylate chain to a carboxylic acid. nih.goviwaponline.comtandfonline.com NPECs are more hydrophilic than NP and short-chain NPEOs.

Carboxynonylphenol Ethoxycarboxylates (CNPECs): These dicarboxylic metabolites are formed through the oxidation of both the alkyl side chain and the ethoxylate chain. tandfonline.com

The identification and quantification of these metabolites in environmental samples are typically performed using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netnih.govresearchgate.net

Table 3: Key Environmentally Relevant Metabolites of Nonylphenol Ethoxylates

| Metabolite | Chemical Formula (Example) | Key Characteristics |

|---|---|---|

| Nonylphenol (NP) | C₁₅H₂₄O | More persistent and hydrophobic than parent NPEOs. epa.gov Considered an endocrine disruptor. maine.gov |

| Short-chain Nonylphenol Ethoxylates (e.g., NP1EO, NP2EO) | C₁₇H₂₈O₂ (NP1EO) | Intermediates in the degradation pathway. ccme.ca More resistant to further biodegradation. ccme.ca |

| Nonylphenol Ethoxycarboxylates (e.g., NP1EC, NP2EC) | C₁₇H₂₆O₃ (NP1EC) | Formed by oxidation of the ethoxylate chain. nih.gov More hydrophilic than NP. |

| Carboxynonylphenol Ethoxycarboxylates (CNPECs) | Variable | Dicarboxylic metabolites formed by oxidation of both alkyl and ethoxylate chains. tandfonline.com |

Influence of Environmental Conditions (e.g., aerobic vs. anaerobic) on Transformation Rates and Product Formation

The environmental fate of nonylphenol ethoxylates (NPEOs), precursors to 4-nonylphenol (B119669), is significantly dictated by the presence or absence of oxygen. Biotransformation of these compounds occurs under both aerobic and anaerobic conditions, but the pathways, rates, and resulting products differ substantially. nih.govresearchgate.netmdpi.comresearchgate.net